molecular formula C11H21ClN2OS B4987337 8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride

8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride

Cat. No.: B4987337
M. Wt: 264.82 g/mol
InChI Key: HPZIOWCACZIAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride is a heterocyclic compound that features a unique fusion of thiazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or pyrazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism by which 8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in the heterocyclic ring system.

    8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]oxazolo[3,2-a]pyrazine: Another similar compound with an oxazole ring instead of a thiazole ring.

Uniqueness

8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride is unique due to its specific combination of thiazole and pyrazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS.ClH/c1-3-4-5-11(2)10-13(7-6-12-11)9(14)8-15-10;/h10,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZIOWCACZIAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2N(CCN1)C(=O)CS2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.